

Pik-75: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pik-75	
Cat. No.:	B1354059	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Pik-75** is a potent and versatile kinase inhibitor that has garnered significant interest in cancer research. Initially identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), subsequent studies have revealed a more complex and multifaceted mechanism of action. **Pik-75** also potently targets DNA-dependent protein kinase (DNA-PK) and several cyclin-dependent kinases (CDKs), leading to a cascade of downstream effects that culminate in cell cycle arrest and robust apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways modulated by **Pik-75**, presents quantitative data on its target inhibition, details relevant experimental methodologies, and visualizes its mechanisms of action through signaling diagrams.

Target Profile and Inhibitory Potency

Pik-75 exhibits a unique inhibitory profile, targeting several key kinases involved in cell survival, proliferation, and DNA repair. Its primary targets include the p110α isoform of PI3K and DNA-PK, with significant activity against other PI3K isoforms and transcriptional kinases.[1][2][3] The inhibitory concentrations (IC50) and binding affinities (Ki) against various targets are summarized below.



Target	IC50 Value	Ki Value	Notes
ΡΙ3Κ p110α	5.8 nM[1][2][3]	36 nM (noncompetitive w.r.t ATP), 2.3 nM (competitive w.r.t. PI) [1]	Over 200-fold more potent against p110α than p110β.[1][2]
ΡΙ3Κ p110β	1300 nM (1.3 μM)[1] [2]	-	
PI3K p110y	76 nM[1][2][3]	-	_
ΡΙ3Κ p110δ	510 nM[1][2]	-	_
DNA-PK	2 nM[1][2][3]	-	Potent inhibition observed in cell-free assays.[1]
mTORC1 / mTORC2	~1 μM / ~10 μM[2]	-	Significantly less potent compared to primary targets.
CDK9	-	4.1 nM[4]	High-affinity binding to the ATP binding pocket.[4]
CDK7	-	2.5 nM[4]	High-affinity binding to the ATP binding pocket.[4]
CDK1 / CDK2	-	-	Pik-75 can block CDK1 and CDK2; however, its affinity for CDK2 is about 100- fold lower than for CDK9.[4][5]
р38у	~340-420 nM[6]	-	Identified as a target in cutaneous T-cell lymphoma.[6]



hsVPS34	2.6 μM[2]	-
ATM / ATR	2.3 μΜ / 21 μΜ[2]	-

Core Signaling Pathways

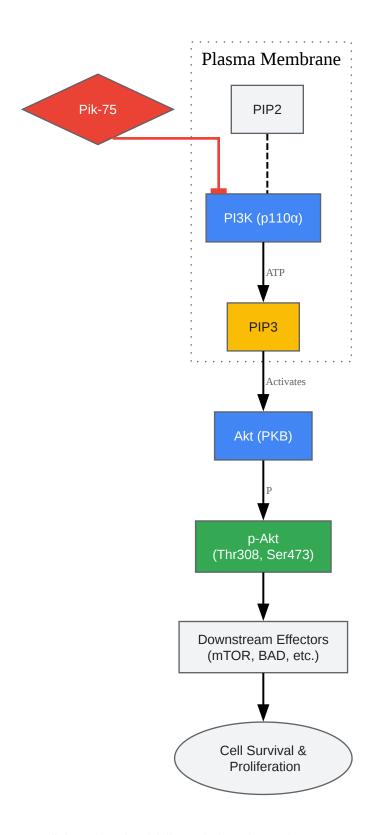
Pik-75's potent anti-cancer effects stem from its ability to simultaneously disrupt multiple, often independent, pro-survival signaling pathways.

Inhibition of the PI3K/Akt Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[7][8][9] As a potent p110α inhibitor, **Pik-75** effectively blocks this pathway at a crucial upstream node.[10]

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB). **Pik-75**'s inhibition of p110α prevents the production of PIP3, thereby blocking the phosphorylation and activation of Akt on key residues such as Thr308 and Ser473.[2][10] This abrogation of Akt signaling is a cornerstone of **Pik-75**'s mechanism, leading to reduced cell survival and proliferation.[10] In various cell lines, including CHO-IR cells, **Pik-75** blocks insulin-induced phosphorylation of Akt with an IC50 of 78 nM.[2][10]





Click to download full resolution via product page

Pik-75 blocks the PI3K/Akt signaling pathway.

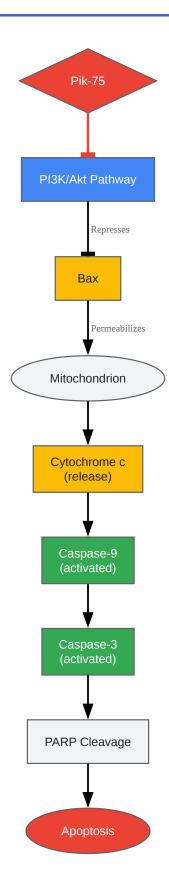


Induction of Mitochondrial-Dependent Apoptosis

A key feature that distinguishes **Pik-75** from many other PI3K inhibitors is its profound ability to induce apoptosis, not just cell cycle arrest.[5][11] This pro-apoptotic activity is directly linked to its inhibition of the PI3K pathway and proceeds through the intrinsic, or mitochondrial-dependent, pathway.[5][11]

The apoptosis induced by **Pik-75** requires the pro-apoptotic protein Bax.[5] In glioma cells, siRNA-mediated knockdown of Bax increased resistance to **Pik-75**, and mouse embryonic fibroblasts deficient in Bax were also resistant to **Pik-75**-induced apoptosis.[5] This indicates that **Pik-75** triggers a signaling cascade that requires Bax to initiate mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in PARP cleavage and cell death.[11]





Click to download full resolution via product page

Pik-75 induces Bax-dependent mitochondrial apoptosis.



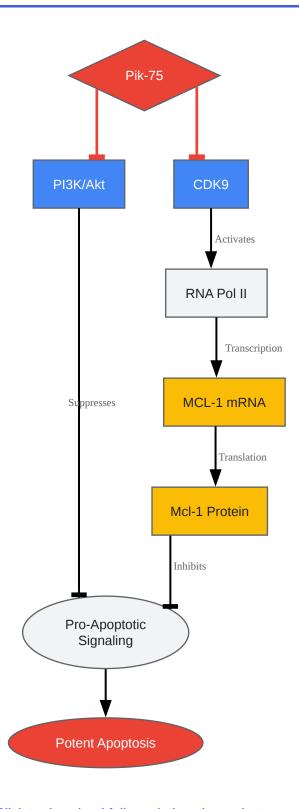
Dual Inhibition of PI3K and CDK9 for McI-1 Suppression

Pik-75's potent cytotoxicity is greatly enhanced by its "off-target" effects on transcriptional kinases, particularly CDK7 and CDK9.[12] These kinases are essential components of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II to promote transcriptional elongation.[13][14]

By inhibiting CDK7/9, **Pik-75** effectively stalls transcription, an effect that disproportionately impacts genes with short mRNA and protein half-lives.[12] A critical target in this context is the anti-apoptotic BCL-2 family member, Mcl-1.[12][14] **Pik-75** treatment leads to a rapid, transcription-dependent depletion of Mcl-1 protein.[12]

This dual-action mechanism is crucial. While PI3K/Akt inhibition primes the cell for apoptosis, the concurrent suppression of the key survival protein McI-1 removes a critical barrier to cell death.[4] This synthetic lethal interaction explains why **Pik-75** is a potent inducer of apoptosis where more selective PI3K inhibitors are merely cytostatic.[4][15][16] This mechanism is particularly effective in overcoming resistance to other drugs, such as the BCL-2 inhibitor venetoclax in mantle cell lymphoma.[15][16]





Click to download full resolution via product page

Pik-75's dual inhibition of PI3K and CDK9 promotes apoptosis.

Detailed Experimental Methodologies



The characterization of **Pik-75**'s downstream effects relies on a combination of biochemical and cell-based assays.

PI3K Enzyme Activity Assay (In Vitro)

This assay directly measures the catalytic activity of PI3K and its inhibition by compounds like **Pik-75**.

- Principle: Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a lipid substrate, phosphatidylinositol (PI).
- Protocol:
 - Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂).[1]
 - Add the PI substrate (e.g., 180 μM) and the PI3K enzyme to the buffer.[1]
 - Add Pik-75 at various concentrations (or a vehicle control, typically DMSO).[1]
 - Initiate the reaction by adding ATP (e.g., 100 μM) containing a spike of [y-32P]ATP.[1]
 - Incubate at room temperature for a defined period (e.g., 30 minutes).[1]
 - Stop the reaction by adding 1 M HCl.[1]
 - Extract the phosphorylated lipid product (PIP) using a chloroform/methanol mixture.[1]
 - Quantify the amount of ³²P incorporated into the lipid phase using liquid scintillation counting.[1]
 - Calculate the percent inhibition relative to the vehicle control to determine IC50 values.

Western Blotting for Pathway Analysis

Western blotting is essential for observing the phosphorylation status of key signaling proteins and the expression levels of apoptosis-related factors.

 Principle: Uses specific antibodies to detect target proteins in cell lysates separated by size via gel electrophoresis.



· Protocol:

- Cell Treatment and Lysis: Treat cells (e.g., glioma cells, pancreatic cancer cells) with Pik 75 at desired concentrations (e.g., 0.1-1 μM) for various time points (e.g., 6-24 hours).[5]
 [11] Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against targets such as phospho-Akt (Ser473/Thr308), total Akt, cleaved caspase-3, PARP, Mcl-1, and a loading control (e.g., β-actin or GAPDH).[5][11][17]
- Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

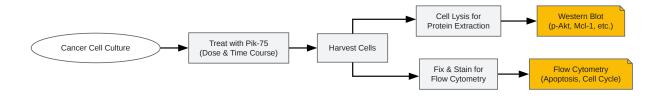
Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool for quantifying apoptosis and analyzing cell cycle distribution in a cell population.

- Principle: Cells are stained with fluorescent dyes that bind to DNA or markers of apoptosis and are then analyzed as they pass individually through a laser beam.
- Apoptosis (Annexin V/PI Staining):
 - Treat cells with Pik-75 as described above.
 - Harvest cells and wash with PBS.
 - Resuspend cells in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V (stains externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, stains the DNA of late apoptotic/necrotic cells with compromised membranes).[11]



- Analyze the stained cells on a flow cytometer to quantify viable, early apoptotic, late apoptotic, and necrotic populations.
- Cell Cycle Analysis:
 - Treat and harvest cells as above.
 - Fix the cells in cold ethanol to permeabilize the membrane.
 - Treat with RNase to remove RNA.
 - Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[5]
 - Analyze on a flow cytometer. The DNA content will distinguish cells in the G1, S, and G2/M
 phases of the cell cycle. An increase in the sub-G1 peak is also indicative of apoptotic
 cells with fragmented DNA.[5]



Click to download full resolution via product page

A typical workflow for assessing **Pik-75**'s cellular effects.

Conclusion

Pik-75 is a multi-kinase inhibitor whose potent anti-cancer activity is derived from a synergistic attack on several key cellular pathways. Its primary inhibition of the PI3K/Akt pathway disrupts fundamental cell survival signals, while its concurrent inhibition of transcriptional kinases like CDK9 leads to the rapid depletion of critical anti-apoptotic proteins such as McI-1. This dual mechanism effectively lowers the threshold for apoptosis, making **Pik-75** a powerful tool for inducing cell death in cancer models. While its broad target profile and potential for toxicity have limited its clinical development, **Pik-75** remains an invaluable research tool for elucidating



the complex interplay between cell signaling, transcription, and apoptosis, and for identifying novel synthetic lethal strategies in oncology.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SmallMolecules.com | PIK-75 (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Pik-75: A Technical Guide to its Downstream Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354059#pik-75-downstream-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com